

# Niclosamide's Potency Against SARS-CoV-2 Variants: A Comparative Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Niclosamide (sodium)

Cat. No.: B12400234

[Get Quote](#)

An objective guide for researchers and drug development professionals on the efficacy of niclosamide as a potential broad-spectrum antiviral agent against emerging SARS-CoV-2 variants of concern. This report synthesizes key experimental findings, quantitative data, and mechanistic insights.

The ongoing evolution of SARS-CoV-2 has led to the emergence of multiple variants of concern (VOCs) that exhibit increased transmissibility and potential immune evasion. This underscores the urgent need for broad-spectrum antiviral therapeutics that remain effective against a range of viral strains. Niclosamide, an FDA-approved anthelmintic drug, has been identified as a potent inhibitor of SARS-CoV-2 and has garnered significant interest for repurposing as a COVID-19 therapeutic.[1][2] This guide provides a comparative overview of its efficacy against different SARS-CoV-2 variants, supported by experimental data.

## Comparative Efficacy of Niclosamide Against SARS-CoV-2 Variants

In vitro studies have consistently demonstrated that niclosamide maintains its potent antiviral activity across numerous SARS-CoV-2 variants. Its efficacy is largely conserved against the Alpha, Beta, Delta, and Omicron variants.[3][4][5] The mechanism of action, which primarily targets host cell pathways rather than viral components, is believed to contribute to this broad-spectrum activity, making it less susceptible to viral mutations in the spike protein.[4]

However, some studies have reported variability in potency depending on the specific variant and the experimental cell model used.<sup>[6][7]</sup> For instance, niclosamide was found to be most potent against variants with enhanced cell-to-cell spread, such as the B.1.1.7 (Alpha) variant.<sup>[2][6]</sup>

## Quantitative Data Summary

The following table summarizes the 50% inhibitory concentration (IC<sub>50</sub>) values of niclosamide against various SARS-CoV-2 variants from different in vitro studies. These values highlight the drug's consistent sub-micromolar to low-micromolar potency.

SARS-CoV-2 Variant	Strain Designation	Cell Line	IC <sub>50</sub> (μM)	Reference
Original Strain	Wuhan D614	VeroE6-TMPRSS2	0.13	<sup>[1]</sup>
Alpha	B.1.1.7	VeroE6-TMPRSS2	~0.1-0.2	<sup>[1]</sup>
Alpha	B.1.1.7	VeroE6	0.298 ± 0.023	<sup>[8]</sup>
Beta	B.1.351	VeroE6-TMPRSS2	~0.1-0.2	<sup>[1]</sup>
Beta	B.1.351	VeroE6	0.440 ± 0.021	<sup>[8]</sup>
Gamma	P.1	VeroE6	0.399 ± 0.034	<sup>[8]</sup>
Delta	B.1.617.2	VeroE6-TMPRSS2	~0.1-0.2	<sup>[1]</sup>
Delta	B.1.617.2	VeroE6	0.774 ± 0.058	<sup>[8]</sup>
Omicron	BA.1	Human Airway Epithelial Organoids	Potent Inhibition	<sup>[3]</sup>
Wildtype	WA1	VeroE6	1.664 ± 0.149	<sup>[8]</sup>

Note: IC50 values can vary based on the specific experimental conditions, including cell lines, viral titer, and assay duration.

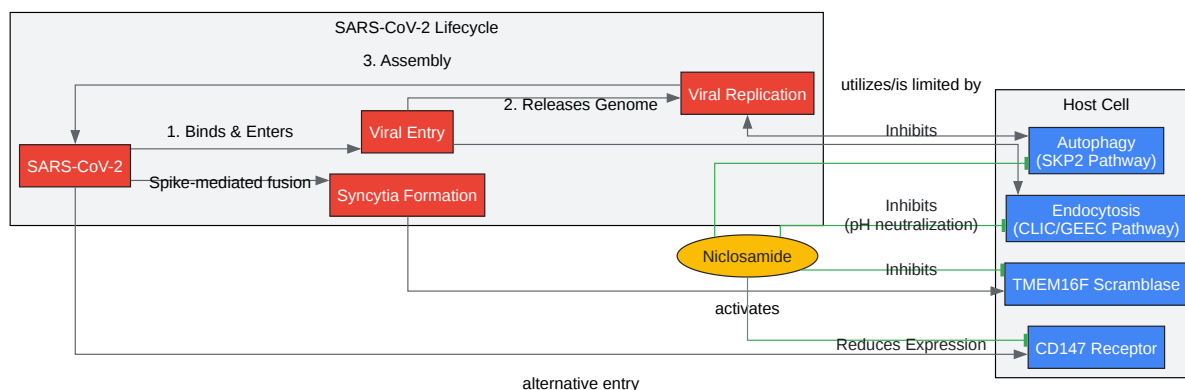
## Mechanism of Action: A Multi-Targeted Approach

Niclosamide's antiviral activity against SARS-CoV-2 is complex and involves the modulation of multiple host cell pathways, which are critical for viral entry and replication.<sup>[6][8]</sup> This multi-pronged mechanism is a key advantage, as it may reduce the likelihood of the virus developing resistance.

Key mechanisms include:

- **Inhibition of Viral Entry:** Niclosamide blocks SARS-CoV-2 entry by neutralizing the pH of endosomes.<sup>[9][10]</sup> This acidification is crucial for the activity of host proteases that mediate viral-host membrane fusion. It has been shown to inhibit the pH-dependent CLIC/GEEC endocytic pathway.<sup>[9]</sup>
- **Autophagy Modulation:** The drug can block viral replication by interfering with cellular autophagy. It has been reported to inhibit the S-phase kinase-associated protein 2 (SKP2), which enhances autophagy and thereby reduces MERS-CoV replication, a mechanism also suggested for SARS-CoV-2.<sup>[4][11]</sup>
- **Inhibition of Syncytia Formation:** A hallmark of SARS-CoV-2 infection is the formation of syncytia (large, multinucleated cells), which facilitates cell-to-cell viral spread. Niclosamide disrupts this process by inhibiting the host cell calcium-dependent scramblase TMEM16F.<sup>[6][12]</sup>
- **Targeting CD147:** Studies have revealed that niclosamide can reduce the protein levels of CD147, a host cell receptor that can serve as an alternative entry route for SARS-CoV-2.<sup>[3][5]</sup>

Below is a diagram illustrating the proposed mechanisms of action.



[Click to download full resolution via product page](#)

Caption: Proposed multi-targeted mechanism of action of niclosamide against SARS-CoV-2.

## Experimental Protocols

The evaluation of niclosamide's antiviral efficacy typically involves cell-based assays. The following is a generalized methodology synthesized from published studies.<sup>[1][6][8]</sup>

### 1. Cell Lines and Culture:

- **VeroE6 Cells:** An African green monkey kidney epithelial cell line commonly used for SARS-CoV-2 propagation due to its deficiency in interferon production.
- **VeroE6-TMPRSS2 Cells:** VeroE6 cells engineered to express Transmembrane Protease, Serine 2 (TMPRSS2). This modification enhances viral entry via the surface fusion pathway, which is relevant in human airway cells.<sup>[1]</sup>

- Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin, and incubated at 37°C in a 5% CO<sub>2</sub> atmosphere.

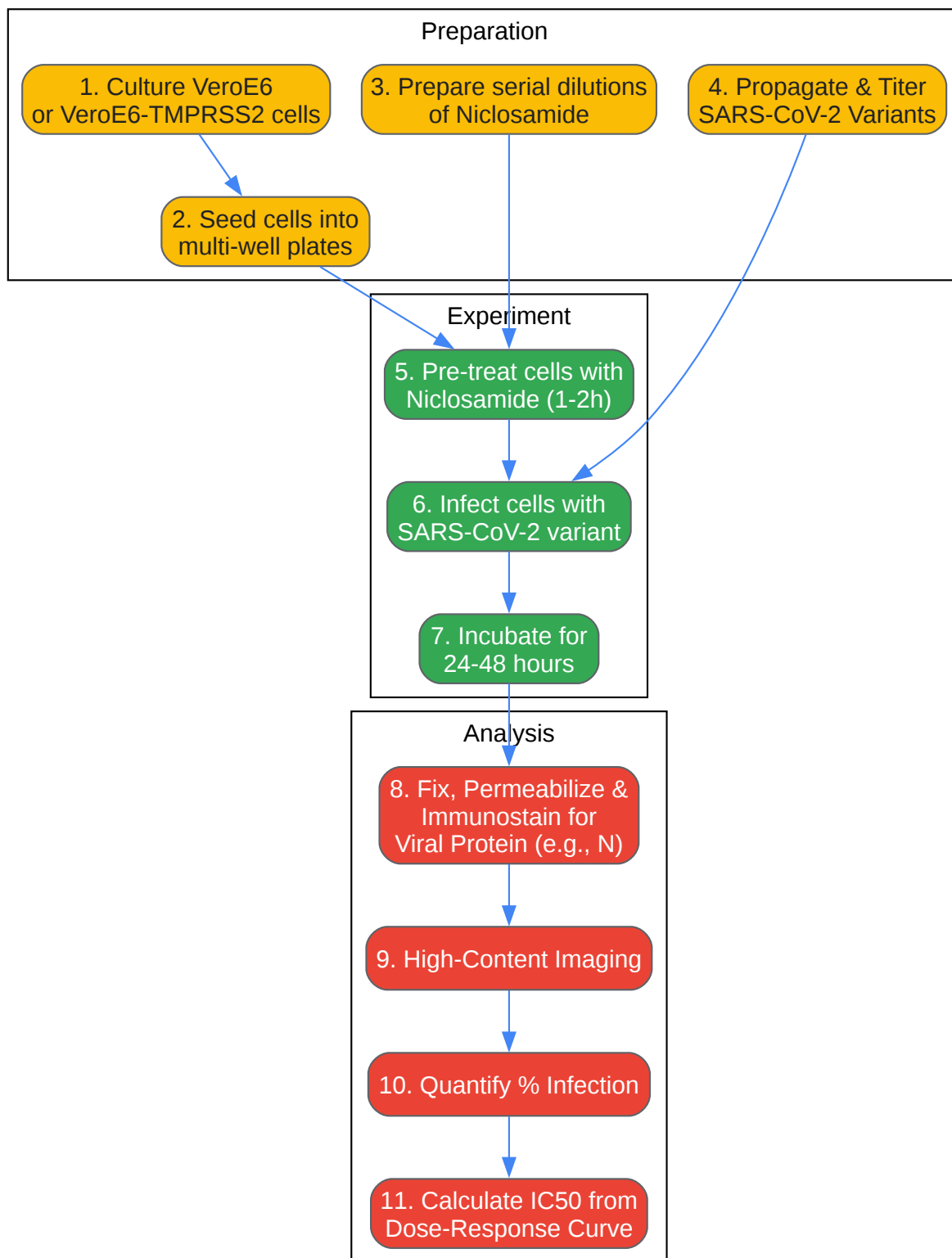
## 2. Virus Strains:

- Various SARS-CoV-2 variants (e.g., Wuhan-Hu-1, D614G, Alpha, Beta, Delta, Omicron) are propagated in VeroE6 or VeroE6-TMPRSS2 cells. Viral titers are determined by plaque assay or TCID<sub>50</sub> (50% Tissue Culture Infectious Dose) assay.

## 3. Antiviral Activity Assay (High-Content Imaging):

- Cell Seeding: Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.
- Compound Treatment: Cells are pre-incubated with serial dilutions of niclosamide for 1-2 hours.<sup>[6]</sup>
- Infection: Cells are then infected with a specific SARS-CoV-2 variant at a defined multiplicity of infection (MOI).
- Incubation: The infection is allowed to proceed for 24-48 hours.
- Immunofluorescence Staining: After incubation, cells are fixed (e.g., with 4% paraformaldehyde), permeabilized, and stained with an antibody against the SARS-CoV-2 nucleocapsid (N) protein. Cell nuclei are counterstained with a fluorescent dye like Hoechst.
- Imaging and Analysis: Plates are imaged using a high-content imaging system. The percentage of infected cells is quantified by automated image analysis software. The IC<sub>50</sub> value is calculated by fitting the dose-response curve using non-linear regression.

The workflow for this type of experiment is visualized below.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for in vitro evaluation of niclosamide efficacy.

## Conclusion and Future Directions

Niclosamide demonstrates consistent and potent in vitro efficacy against a range of SARS-CoV-2 variants, including Alpha, Beta, Delta, and Omicron.[1][3][13] Its host-directed, multi-targeted mechanism of action is a significant advantage, suggesting a high barrier to the development of viral resistance. However, challenges related to its low oral bioavailability and potential cytotoxicity remain significant hurdles for its clinical application as a systemic antiviral.[2][6][14]

Future research is focused on developing new formulations, such as inhaled niclosamide, to deliver the drug directly to the site of infection in the lungs, thereby maximizing efficacy while minimizing systemic side effects.[15] Further studies with improved analogs of niclosamide that offer a better safety and pharmacokinetic profile are also warranted.[2][12] These efforts will be crucial in determining the ultimate therapeutic potential of niclosamide in the fight against COVID-19.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Niclosamide shows strong antiviral activity in a human airway model of SARS-CoV-2 infection and a conserved potency against the Alpha (B.1.1.7), Beta (B.1.351) and Delta variant (B.1.617.2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Repurposing niclosamide as a novel anti-SARS-Cov-2 drug by restricting entry protein CD147 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niclosamide—A promising treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niclosamide restricts entry protein CD147 – A novel therapeutic prospect in SARS-CoV-2 infections [researchfeatures.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]

- 8. In Vitro Evaluation and Mitigation of Niclosamide's Liabilities as a COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Efficacy of Niclosamide vs Placebo in SARS-CoV-2 Respiratory Viral Clearance, Viral Shedding, and Duration of Symptoms Among Patients With Mild to Moderate COVID-19: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Niclosamide as a chemical probe for analyzing SARS-CoV-2 modulation of host cell lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Niclosamide shows strong antiviral activity in a human airway model of SARS-CoV-2 infection and a conserved potency against the Alpha (B.1.1.7), Beta (B.1.351) and Delta variant (B.1.617.2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. pharmtech.com [pharmtech.com]
- To cite this document: BenchChem. [Niclosamide's Potency Against SARS-CoV-2 Variants: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12400234#efficacy-of-niclosamide-against-different-sars-cov-2-variants]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)